molecular formula C10H10F3NO B1354733 3-(4-(Trifluoromethyl)phenoxy)azetidine CAS No. 76263-21-3

3-(4-(Trifluoromethyl)phenoxy)azetidine

Cat. No.: B1354733
CAS No.: 76263-21-3
M. Wt: 217.19 g/mol
InChI Key: RKANEZKQFZAZHZ-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a trifluoromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenoxy)azetidine typically involves the reaction of 4-(trifluoromethyl)phenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with azetidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenoxy)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-(4-(Trifluoromethyl)phenoxy)azetidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenoxy)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)phenoxy)azetidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-1-3-8(4-2-7)15-9-5-14-6-9/h1-4,9,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKANEZKQFZAZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510494
Record name 3-[4-(Trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76263-21-3
Record name 3-[4-(Trifluoromethyl)phenoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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